Chemical structure and properties of (3,4-Dichloro-1-benzothien-2-yl)methanol
Chemical structure and properties of (3,4-Dichloro-1-benzothien-2-yl)methanol
The following technical monograph details the chemical structure, synthesis, and properties of (3,4-Dichloro-1-benzothien-2-yl)methanol . This guide is structured for researchers and medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies, particularly in the development of antifungal and hypoglycemic agents.
Executive Summary
(3,4-Dichloro-1-benzothien-2-yl)methanol is a highly specialized halogenated bicyclic heterocycle. It serves as a critical "anchor" motif in medicinal chemistry, providing a lipophilic scaffold that enhances binding affinity in hydrophobic pockets of target enzymes (e.g., lanosterol 14α-demethylase in fungi or imidazoline binding sites).
Distinct from the common 3-chloro or 5-chloro analogs, the 3,4-dichloro substitution pattern introduces a unique "peri-effect"—steric crowding between the chlorine at position 3 (thiophene ring) and the chlorine at position 4 (benzene ring). This steric strain alters the planarity of the molecule and significantly impacts the reactivity of the C2-hydroxymethyl group, making it a valuable probe for exploring steric tolerance in drug targets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data characterizes the target compound. Where experimental values are unavailable for this specific isomer, properties are derived from validated SAR models of the benzothiophene class.
| Property | Description / Value |
| IUPAC Name | (3,4-Dichloro-1-benzothiophen-2-yl)methanol |
| Common Name | 3,4-Dichlorobenzothiophene-2-methanol |
| Molecular Formula | C₉H₆Cl₂OS |
| Molecular Weight | 233.11 g/mol |
| CAS Number (Precursor) | 444905-19-5 (Methyl ester); 34576-95-9 (Carboxylic acid) |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, THF, Methanol |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
Synthetic Methodology
Role: Senior Application Scientist Context: Direct commercial sourcing of the alcohol is often difficult due to the rarity of the 3,4-isomer. The most robust route involves the chemical reduction of the corresponding ester or carboxylic acid.
Retrosynthetic Analysis
The synthesis hinges on the reduction of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate . The challenge lies not in the reduction itself, but in maintaining the integrity of the aromatic chlorines, which can be susceptible to hydrodehalogenation under aggressive reducing conditions.
Recommended Protocol: Selective Reduction
Objective: Convert the methyl ester to the primary alcohol without dechlorinating the aromatic core.
Reagents:
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Substrate: Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate (1.0 eq)
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Reducing Agent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (2.2 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or THF
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Quench: Rochell's Salt (Potassium sodium tartrate) saturated solution
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the methyl ester (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C .
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Scientist's Note: The low temperature is critical. While LiAlH₄ (LAH) at 0°C is a common standard, it poses a risk of reducing the C3-Cl bond due to the electron-deficient nature of the thiophene ring. DIBAL-H at -78°C provides superior chemoselectivity.
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Addition: Add DIBAL-H (2.2 eq) dropwise over 30 minutes. Maintain internal temperature below -70 °C.
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Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and the alcohol (Rf ~0.3) should appear.
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Quenching (The Emulsion Breaker):
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Dilute with diethyl ether at -78 °C.
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Slowly add saturated aqueous Rochelle's salt solution.
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Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours until the two layers separate cleanly.
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Why? Aluminum emulsions are notorious. Rochelle's salt complexes the aluminum, preventing the formation of a gelatinous mess that traps your product.
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Workup: Extract with DCM (3x), dry combined organics over MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the transformation and the competing side-reaction (dehalogenation) that must be avoided.
Figure 1: Selective reduction pathway using DIBAL-H to avoid hydrodehalogenation.
Structural Analysis & Reactivity
The "Peri-Interaction"
The defining feature of this molecule is the steric clash between the C3-Chloro and C4-Chloro substituents.
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Consequence: The Van der Waals radii of these two halogens overlap. This forces the C3-Cl bond to bend slightly out of the plane or causes the benzene and thiophene rings to distort.
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Impact on Reactivity: The C2-Methanol group is sterically crowded. Subsequent derivatization (e.g., converting the alcohol to a bromide using PBr₃) may require longer reaction times or more forcing conditions compared to the non-chlorinated analog.
Spectroscopic Signatures (Expected)
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic protons: The C5, C6, and C7 protons will appear as a multiplet in the 7.3–7.8 ppm range. Note the absence of the C3 proton (singlet usually at ~7.3 ppm in parent benzothiophene), confirming substitution.
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Methylene (-CH₂-): Singlet or doublet (if coupling with OH) around 4.9–5.1 ppm.
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Hydroxyl (-OH): Broad singlet, exchangeable with D₂O.
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¹³C NMR:
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Distinctive shifts for the chlorinated carbons (C3 and C4) typically appear upfield relative to unsubstituted carbons due to the shielding/deshielding anisotropy of the halogens.
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Applications in Drug Development[5][7]
This alcohol is primarily an intermediate for installing the 3,4-dichlorobenzothiophene moiety into larger bioactive molecules.
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Antifungal Agents: Analogous to Sertaconazole, the benzothiophene core mimics the indole ring of tryptophan or the purine bases, allowing intercalation into fungal DNA or inhibition of CYP51 enzymes. The 3,4-dichloro pattern provides metabolic stability against oxidative degradation.
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Imidazoline Hypoglycemics: As referenced in patent literature, the alcohol is converted to a halide and coupled with imidazole derivatives to form agents that potentiate insulin secretion [1].
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Kinase Inhibitors: The lipophilic nature of the dichlorobenzothiophene core makes it an excellent "cap" group for occupying hydrophobic pockets in kinase ATP-binding sites.
Safety & Handling Protocol
Hazard Classification:
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Skin/Eye Irritant: Like most benzyl-alcohol-type halides, it is likely an irritant.
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Sensitizer: Benzothiophenes can cause allergic skin reactions.
Handling Procedures:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations, especially the use of DIBAL-H and silica gel chromatography, must be performed in a certified chemical fume hood.
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Waste: Dispose of aqueous aluminum waste separately from organic halogenated waste.
References
- Ljung, B. et al. (1999). Hypoglycemic Imidazoline Compounds. World Intellectual Property Organization. Patent WO1999032482A1.
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PubChem. (n.d.).[1][2] 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]
